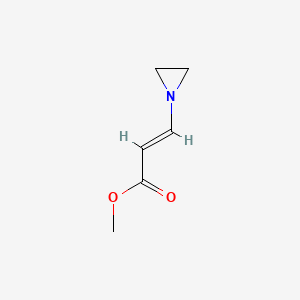

1-Aziridineacrylic acid, methyl ester

Description

Significance of Aziridine (B145994) Ring Systems in Advanced Synthetic Methodologies

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that serve as highly valuable synthetic intermediates. ontosight.aigoogle.com The significant ring strain within the aziridine ring, with bond angles compressed to approximately 60° from the ideal 109.5°, renders them susceptible to ring-opening reactions with a wide variety of nucleophiles. nih.gov This high reactivity is a cornerstone of their synthetic utility, providing a straightforward route to a diverse array of more stable, ring-opened or ring-expanded amine structures. ontosight.ai

The ability of aziridines to act as precursors for various organic compounds is a key reason for their importance in synthetic methodologies. ontosight.ai Through carefully chosen reaction conditions and nucleophiles, the regioselective opening of the aziridine ring can be controlled, leading to the synthesis of β-functionalized alkylamines, which are crucial components of many biologically active molecules and natural products. illinois.edu Furthermore, aziridines can participate in ring-enlargement reactions, tandem reactions, and multicomponent reactions, expanding their utility in the synthesis of larger, more complex heterocyclic systems of biological and industrial relevance. ontosight.aiillinois.edu In recent years, there has been a growing focus on developing green and cost-effective synthetic approaches to aziridines and their subsequent transformations. ontosight.ai

Context of Alpha,Beta-Unsaturated Ester Reactivity in Organic Transformations

The α,β-unsaturated ester moiety is another cornerstone of modern organic synthesis, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. researchgate.net This electronic arrangement dictates its versatile reactivity. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic and thus susceptible to nucleophilic attack. researchgate.netmdpi.com This reactivity pattern is central to one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the Michael addition. researchgate.netmdpi.com In this reaction, a wide range of nucleophiles can add to the β-position of the α,β-unsaturated ester, a process also known as conjugate addition. mdpi.comnih.gov

Beyond Michael additions, the double bond of α,β-unsaturated esters can participate in various other transformations, including cycloaddition reactions, such as the Diels-Alder reaction, where they act as dienophiles. wikipedia.org The reactivity of the carbonyl group itself is also retained, allowing for transformations such as reduction or addition of organometallic reagents, although conjugate addition often competes. The presence of the ester functionality provides an additional site for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or transesterification. libretexts.orgchemguide.co.uk The combination of these reactive sites makes α,β-unsaturated esters powerful building blocks for the synthesis of a wide array of complex organic molecules.

Historical Evolution of Research Pertaining to 1-Aziridineacrylic Acid, Methyl Ester

While a detailed historical timeline exclusively for this compound is not extensively documented in dedicated reviews, its development can be understood within the broader context of research into aziridine and acrylate (B77674) chemistry. The synthesis of aziridines was initially considered a challenging task due to their inherent instability. ontosight.ai However, over the past few decades, numerous synthetic methods have been developed, making them more accessible. ontosight.ai

The synthesis of this compound itself can be achieved through the reaction of acrylic acid with aziridine, typically in the presence of a catalyst. ontosight.ai This reaction is a specific example of an aza-Michael addition, a well-established method for forming carbon-nitrogen bonds. d-nb.info Early research into the reactions of aziridines often focused on their ring-opening with various nucleophiles. Similarly, the reactivity of α,β-unsaturated esters like methyl acrylate in Michael additions has been a fundamental topic in organic chemistry for over a century. wikipedia.org The combination of these two reactive moieties in a single molecule likely emerged from the desire to create versatile building blocks for more complex molecular architectures. Patents from the mid to late 20th century began to explore the use of aziridinyl compounds in polymers and crosslinking applications, suggesting a growing interest in molecules of this type for materials science. google.com

Emerging Research Frontiers and Unresolved Challenges in this compound Chemistry

The future of research into this compound and related compounds lies in harnessing its unique dual reactivity for novel synthetic applications and the development of new materials. One significant area of exploration is in polymerization reactions. The bifunctional nature of the molecule allows it to potentially undergo self-polymerization or copolymerization to create novel polymers with interesting properties, such as in the formation of linear polyethyleneimine with amino-ester bonds. researchgate.net The aziridine group can also be used as a crosslinking agent in acrylic adhesive formulations, highlighting its potential in materials science. google.com

In the realm of synthetic methodology, the use of this compound as a precursor for the synthesis of β-amino acids and their derivatives is a promising frontier. illinois.edu The controlled ring-opening of the aziridine moiety by various nucleophiles, followed by transformations of the acrylate group, could provide access to a wide range of substituted β-amino acids, which are important components of many biologically active molecules. mdpi.comresearchgate.net Furthermore, the participation of the aziridine ring in [3+2] cycloaddition reactions to form five-membered heterocyclic rings is an area of active research. nih.govnih.gov

Despite its potential, challenges remain. The selective control of reactivity at either the aziridine ring or the acrylate system is a key challenge that needs to be addressed to fully exploit the synthetic potential of this molecule. Developing catalytic systems that can differentiate between the two reactive sites would be a significant advancement. Additionally, while the biological potential of aziridine-containing compounds is recognized, further studies are needed to explore the specific biological activities of this compound and its derivatives. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(aziridin-1-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-9-6(8)2-3-7-4-5-7/h2-3H,4-5H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDFDFZPLHLQKN-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CN1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407-60-5 | |

| Record name | 1-Aziridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 1 Aziridineacrylic Acid, Methyl Ester

Direct Aziridination Strategies for Acrylate (B77674) Scaffolds

Catalytic Systems in Stereoselective Aziridine (B145994) Formation

Catalysis is central to modern aziridination reactions, enabling high levels of efficiency and stereocontrol that are otherwise difficult to achieve. rsc.org Transition-metal catalysts, particularly those based on copper, rhodium, and cobalt, are prominent in the stereoselective synthesis of aziridines from olefins. nih.govnih.gov

For the aziridination of acrylate substrates, copper-based catalytic systems have been historically significant. The seminal work by Evans and co-workers demonstrated that copper(I) and copper(II) salts effectively catalyze the aziridination of various olefins, including electron-deficient ones, using precursors like (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs). nih.govnih.gov The choice of chiral ligands, such as bis(oxazolines), allows for high enantioselectivity in these transformations. nih.govacs.org

Rhodium catalysts are also highly effective, particularly for direct aziridination using O-(sulfonyl)hydroxylamines or other aminating agents, which can furnish N-unprotected (N-H) aziridines. organic-chemistry.orgnih.gov This approach is notable for its high stereospecificity. More recently, planar chiral rhodium(III) indenyl catalysts have been developed for the enantioselective aziridination of unactivated alkenes, a technology that holds promise for acrylate systems. acs.org

Cobalt-based metalloradical catalysis represents another frontier, enabling highly enantioselective aziridination of alkenes with aryl azides as the nitrene source. nih.gov These reactions can proceed at room temperature and generate nitrogen gas as the sole byproduct, highlighting their efficiency. nih.gov

Below is a table summarizing representative catalytic systems applicable to the aziridination of acrylate-type substrates.

| Catalyst System | Nitrene Source | Substrate Type | Yield | Stereoselectivity | Reference |

| Cu(I)/Bis(oxazoline) | PhI=NTs | Electron-deficient olefins | 55-95% | High ee | nih.govnih.gov |

| Rh₂(esp)₂ | DPH | Diverse olefins | Good-Excellent | High stereospecificity | nih.gov |

| Co(II)/Porphyrin | Fluoroaryl azides | Styrenes, Electron-deficient styrenes | High | High ee (up to 99%) | nih.gov |

| I₂/TBAI (metal-free) | PhI=NTs | Styrene derivatives | Good | Not applicable | organic-chemistry.org |

DPH: O-(2,4-dinitrophenyl)hydroxylamine; esp: α,α,α',α'-tetramethyl-1,3-benzenedipropionate; TBAI: Tetrabutylammonium iodide; ee: enantiomeric excess.

Regioselective and Diastereoselective Control in Aziridination

For a substrate like methyl acrylate, the question of regioselectivity in nitrene addition is straightforward; the nitrogen atom bridges the two carbons of the double bond. However, diastereoselectivity becomes critical when the reaction creates new stereocenters relative to existing ones. In the context of 1-Aziridineacrylic acid, methyl ester synthesis, achieving the desired relative (cis/trans) and absolute stereochemistry at the C2 and C3 positions of the aziridine ring is a primary objective. nih.gov

The diastereoselectivity of catalytic aziridination is heavily influenced by the catalyst, the ligand, and the nitrene source. For instance, Lewis acid-catalyzed reactions of α-imino esters with phenyldiazomethane (B1605601) have been shown to selectively produce cis-aziridine-2-carboxylates. organic-chemistry.org Similarly, the aminohalogenation of α,β-unsaturated esters followed by base-induced cyclization can yield N-p-tosyl-aziridine-2-carboxylates with excellent anti stereoselectivity. organic-chemistry.org The interaction between the substrate and the catalyst-nitrenoid intermediate in the transition state dictates the stereochemical outcome. acs.org Computational studies are often employed to understand these interactions and predict the stereochemical course of the reaction. acs.orgacs.org

Indirect Synthetic Routes through Functional Group Interconversions

Indirect methods provide alternative pathways to this compound, often by leveraging readily available precursors. These routes involve either modifying a molecule that already contains the aziridine core or constructing the aziridine ring from an acyclic precursor through intramolecular cyclization. researchgate.netresearchgate.net

Transformations of Precursor Molecules Bearing Aziridine Substructures

One powerful indirect strategy begins with a pre-formed aziridine ring that bears a different functional group at the C2 position, which is then converted into the target methyl acrylate moiety. For example, an aziridine-2-carboxylic acid could be esterified to its methyl ester. Alternatively, an aziridine-2-methanol precursor could undergo oxidation to the corresponding aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons olefination to install the α,β-unsaturated ester.

A classic and highly effective method for forming the aziridine ring itself is the intramolecular cyclization of vicinal haloamines or amino alcohols. wikipedia.org In a relevant synthetic sequence, a precursor like N,N-dibenzyl serine methyl ester can be converted to its O-methylsulfonyl derivative. researchgate.net This intermediate, upon treatment with a base, undergoes intramolecular nucleophilic substitution to form an aziridinium (B1262131) intermediate, which can then lead to the desired aziridine-2-carboxylate (B8329488) structure. researchgate.net This approach leverages the stereochemistry of the starting amino acid to control the stereochemistry of the final product. researchgate.net

Strategic Olefinic and Ester Moiety Derivations

This subsection focuses on the strategic construction or modification of the acrylate and ester functionalities. If a synthesis yields an aziridine with a different ester group, transesterification can be employed to produce the methyl ester. researchgate.net Recent advances have identified potent catalytic systems, such as combinations of zinc salts and 4-dimethylaminopyridine, for the efficient transesterification of poly(methyl acrylate), demonstrating the feasibility of such ester exchanges. researchgate.net

Furthermore, the acrylate double bond itself can be formed strategically. Starting with an aziridine-2-carboxaldehyde, a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide, such as methyl (diethoxyphosphoryl)acetate, provides a highly reliable method for generating the (E)-acrylate double bond. This approach offers excellent control over the geometry of the olefin.

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. rsc.org The goals are to reduce waste, avoid hazardous materials, and improve energy efficiency.

One significant development is the use of flow chemistry. rsc.orgnih.gov Synthesizing aziridines can sometimes involve unstable intermediates or hazardous reagents. Performing these reactions in a microfluidic or continuous flow reactor enhances safety by minimizing the volume of reactive species at any given time and allows for precise control over reaction parameters, often leading to higher yields and purity. nih.gov A sustainable flow-batch approach has been developed for the synthesis of functionalized NH-aziridines from vinyl azides using an environmentally benign solvent, cyclopentyl methyl ether (CPME). nih.gov

Electrochemical methods are also emerging as a powerful green alternative for aziridination. nih.gov These methods can generate reactive intermediates under mild conditions without the need for stoichiometric chemical oxidants, reducing waste. For example, unactivated alkenes can be electrochemically transformed into a dicationic intermediate that reacts with primary amines to form N-alkyl aziridines. nih.govyoutube.com

Exploration of Environmentally Benign Reaction Media

The selection of a suitable reaction medium is a critical factor in developing green and sustainable chemical processes. Traditional organic solvents are often volatile, flammable, and pose environmental and health risks. Consequently, research has increasingly focused on identifying and utilizing environmentally benign alternatives such as deep eutectic solvents (DESs) and ionic liquids (ILs).

Deep Eutectic Solvents (DESs)

DESs are mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor, forming a eutectic mixture with a melting point significantly lower than that of its individual components. They are characterized by their low cost, ease of preparation with 100% atom economy, biodegradability, and non-flammability academie-sciences.fr. The synthesis of various heterocyclic compounds has been successfully demonstrated in DESs, often with improved yields and reduced reaction times academie-sciences.frnih.govresearchgate.netresearchgate.netekb.eg. For the synthesis of this compound, a DES could serve as both the solvent and a catalyst, potentially simplifying the process and reducing waste. For instance, a choline (B1196258) chloride-based DES could be explored, similar to its application in the synthesis of other nitrogen-containing heterocycles researchgate.netekb.eg.

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points, typically below 100 °C, composed of organic cations and various anions mdpi.com. They exhibit negligible vapor pressure, high thermal stability, and tunable solvent properties, making them attractive green solvents researchgate.netresearchgate.net. The use of ILs has been explored in a wide range of organic reactions, including the synthesis of esters and nitrogen-containing compounds researchgate.netresearchgate.net. In the context of this compound synthesis, an appropriate IL could enhance reaction rates and selectivity while allowing for easy separation and recycling of the solvent/catalyst system researchgate.net.

A comparison of the properties of conventional solvents, DESs, and ILs is presented in the interactive table below.

| Property | Conventional Solvents (e.g., Toluene, THF) | Deep Eutectic Solvents (DESs) | Ionic Liquids (ILs) |

| Volatility | High | Negligible | Negligible |

| Flammability | High | Low/Non-flammable | Low/Non-flammable |

| Toxicity | Often high | Generally low | Varies with components |

| Cost | Variable | Low | High |

| Tunability | Limited | High | High |

| Biodegradability | Often low | Generally high | Varies |

| Recyclability | Difficult | Moderate to high | High |

This table provides a generalized comparison. Specific properties can vary significantly depending on the exact chemical structures.

Catalyst-Free and Energy-Efficient Synthetic Protocols

Moving towards more sustainable chemical manufacturing necessitates the development of synthetic protocols that minimize or eliminate the need for catalysts, particularly those based on precious or toxic metals, and reduce energy consumption.

Solvent-Free Synthesis

One of the most effective green chemistry principles is the avoidance of solvents altogether. Solvent-free reactions can lead to higher efficiency, easier product separation, and a significant reduction in waste. The synthesis of various esters, such as methyl palmitate and acetylsalicylic acid (aspirin), has been successfully achieved under solvent-free conditions, often with high yields researchgate.netresearchgate.net. Applying this approach to the synthesis of this compound could involve the direct reaction of the starting materials, potentially with thermal or microwave activation to provide the necessary energy.

Energy-Efficient Approaches

The use of DESs and ILs can contribute to energy efficiency by enabling reactions to proceed at lower temperatures and with shorter reaction times compared to conventional solvents researchgate.net. Furthermore, the concept of Reactive Deep Eutectic Solvents (RDESs) offers a novel catalyst-free approach. In an RDES system, the solvent itself is a reactant, eliminating the need for a separate catalytic species and simplifying the reaction setup rsc.org. For the synthesis of this compound, an RDES could be designed where one of the components of the eutectic mixture is a reactant in the aziridination or esterification step.

Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products. The synthesis of ionic liquids themselves has been shown to be accelerated by microwave irradiation rsc.org. This technology could be explored for the synthesis of this compound to enhance energy efficiency.

Process Intensification and Scalability Considerations for Synthetic Routes

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability to ensure economic viability, safety, and sustainability.

Continuous Flow Synthesis

A prime example of process intensification is the shift from traditional batch processing to continuous flow synthesis using microreactors. A study on the synthesis of methyl anthranilate, a compound with structural similarities to the target molecule, demonstrated the significant advantages of continuous production in a microchannel reactor aidic.it. Compared to the semi-batch process, the continuous method resulted in a 5.1% increase in yield and a 1.2% improvement in purity aidic.it. Moreover, the superior heat and mass transfer in microreactors allows for better control over reaction parameters, enhancing safety, especially for highly exothermic reactions, and improving energy efficiency aidic.it. This technology holds great promise for the scalable and sustainable industrial production of this compound.

The table below summarizes the key improvements observed in the continuous synthesis of methyl anthranilate, which can be extrapolated as potential benefits for the production of this compound.

| Parameter | Semi-Batch Process | Continuous Process (Microreactor) | Improvement |

| Yield | ~75.2% | 80.3% | +5.1% |

| Purity | ~97.3% | 98.5% | +1.2% |

| Reaction Time | Longer | 97 seconds | Significantly Reduced |

| Safety | Difficult temperature control | Excellent temperature control | Enhanced |

| Energy Consumption | High | Lower | Reduced |

Data adapted from a study on methyl anthranilate synthesis aidic.it.

By embracing these advanced methodologies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more efficient, safer, and environmentally responsible chemical production.

Elucidating Reactivity and Mechanistic Pathways of 1 Aziridineacrylic Acid, Methyl Ester

Nucleophilic Reactivity Towards the Aziridine (B145994) Ring

The presence of the acrylate (B77674) group on the aziridine nitrogen in 1-Aziridineacrylic acid, methyl ester significantly activates the three-membered ring towards nucleophilic ring-opening reactions. This activation stems from the electron-withdrawing nature of the acrylate moiety, which polarizes the C-N bonds of the aziridine ring, rendering the ring carbons more electrophilic.

Ring-Opening Reactions with Diverse Heteroatom Nucleophiles

The activated nature of this compound allows for its efficient ring-opening by a variety of heteroatom nucleophiles, including those based on nitrogen, oxygen, and sulfur. These reactions typically proceed via a nucleophilic attack on one of the aziridine ring carbons, leading to the formation of highly functionalized acyclic products.

Primary and secondary amines are effective nucleophiles for the ring-opening of activated aziridines. The reaction of this compound with amines is expected to yield 1,2-diamine derivatives. However, a competing reaction, the aza-Michael addition of the amine to the acrylate double bond, can also occur. nih.govdcu.ie The reaction conditions, including the solvent and temperature, can influence the chemoselectivity of this process. For instance, microwave irradiation has been shown to promote the Michael addition of amines to methyl acrylate, suggesting that careful control of reaction parameters is crucial to favor the desired ring-opening pathway. nih.gov

The reaction of various aryl and alkyl amines with activated aziridines, such as N-tosylaziridines, has been shown to proceed under catalyst- and solvent-free conditions to afford vicinal diamines. nih.gov This suggests that similar reactivity could be expected for this compound.

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | (±)-Methyl 3-(benzylamino)butanoate | Microwave, Methanol, 1 mmol scale | 98 | nih.gov |

Note: The data in this table is based on the reaction of nucleophiles with methyl crotonate, a structurally related α,β-unsaturated ester, and serves as a model for the potential reactivity of the acrylate moiety in this compound.

Oxygen-based nucleophiles, such as alcohols and phenols, can also participate in the ring-opening of activated aziridines. In the presence of an acid catalyst, water has been shown to act as a nucleophile, attacking the C2 position of a 2-substituted aziridine derivative. rsc.orgresearchgate.net Similarly, acetate (B1210297) has been used as a nucleophile in the ring-opening of a related aziridine. rsc.orgresearchgate.net

The reaction of 1-alkyl-2-(bromomethyl)aziridines with sodium alkoxides and phenolates leads to the formation of the corresponding 2-(alkoxymethyl)- and 2-(aryloxymethyl)aziridines, respectively, via a nucleophilic substitution reaction. researchgate.net While this is not a ring-opening reaction, it demonstrates the susceptibility of aziridine derivatives to attack by oxygen nucleophiles.

Table 2: Representative Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Aziridine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaOMe/MeOH | 1-tert-Butyl-2-(bromomethyl)aziridine | 1-tert-Butyl-2-(methoxymethyl)aziridine | Reflux, 1.5 h | 72 | researchgate.net |

| Phenol | 1-tert-Butyl-2-(bromomethyl)aziridine | 1-tert-Butyl-2-(phenoxymethyl)aziridine | DMF/acetone, Reflux, 10-20 h | Excellent | researchgate.net |

Note: The data in this table is derived from reactions with related aziridine derivatives and serves to illustrate the potential reactivity of this compound.

Thiols and their corresponding thiolates are potent nucleophiles that readily react with activated aziridines. The reaction of thiols with acrylates, known as the thiol-Michael addition, is a well-established transformation. nih.govresearchgate.net This reaction can be catalyzed by amines and phosphines and generally proceeds with high efficiency. researchgate.net In the context of this compound, this presents a potential side reaction to the desired ring-opening. However, the inherent reactivity of the strained aziridine ring makes it a likely target for nucleophilic attack by sulfur-based nucleophiles as well. The reaction of 1-alkyl-2-(bromomethyl)aziridines with thiophenol derivatives in the presence of a base affords the corresponding 2-((arylthio)methyl)aziridines in good yields. researchgate.net

Table 3: Representative Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Aziridine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

|---|

Note: This data is based on a related aziridine derivative and illustrates the potential for reaction with sulfur nucleophiles.

The ring-opening of activated aziridines with carbon-based nucleophiles provides a powerful method for the formation of carbon-carbon bonds. Grignard reagents are known to react with activated aziridines, although their high reactivity can sometimes lead to a lack of selectivity. rsc.org Organocuprates, also known as Gilman reagents, are generally considered softer nucleophiles and often exhibit higher regioselectivity in conjugate addition reactions to α,β-unsaturated systems. masterorganicchemistry.com This suggests they could be effective for the regioselective ring-opening of this compound, potentially favoring attack at the aziridine ring over the acrylate moiety.

Chemo-, Regio-, and Stereoselectivity in Aziridine Ring Opening

The reactions of this compound with nucleophiles are governed by principles of chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, the two primary electrophilic sites are the aziridine ring carbons and the β-carbon of the acrylate group. The choice of nucleophile and reaction conditions will determine whether ring-opening or Michael addition occurs. Harder nucleophiles may favor attack at the more polarized aziridine ring, while softer nucleophiles might preferentially undergo conjugate addition.

Regioselectivity concerns which of the two non-equivalent ring carbons of the aziridine is attacked by the nucleophile. For a 2-substituted aziridine like the one derived from this compound, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon. The outcome is influenced by a combination of steric and electronic factors. rsc.orgnih.gov Generally, in the absence of a strongly activating group on the C2 substituent, nucleophilic attack is favored at the less sterically hindered C3 position. However, if the substituent at C2 can stabilize a developing positive charge in a transition state with Sₙ1-like character, attack at C2 can become competitive or even dominant. rsc.org For instance, acid-catalyzed ring-opening of a γ-keto-substituted aziridine with water occurs at the C2 position, whereas a γ-silylated hydroxy-substituted analogue reacts at the C3 position with an acetate nucleophile. rsc.orgresearchgate.net

Stereoselectivity relates to the stereochemical outcome of the reaction. The ring-opening of aziridines is typically a stereospecific process. Nucleophilic attack generally proceeds with inversion of configuration at the attacked carbon center, characteristic of an Sₙ2-type mechanism. This allows for the predictable transfer of stereochemistry from the starting aziridine to the acyclic product, a feature of significant value in asymmetric synthesis.

Catalytic vs. Non-Catalytic Modes of Ring Opening

The high ring strain of the aziridine ring in this compound, makes it susceptible to ring-opening reactions, which can proceed through either non-catalytic or catalytic pathways. These pathways are primarily distinguished by the method of activation of the aziridine ring.

Non-Catalytic Ring Opening is typically induced by thermal or photochemical energy. Thermolysis of N-substituted aziridines can lead to the cleavage of a carbon-carbon bond, generating an azomethine ylide. rsc.orgnih.gov This reactive intermediate is a 1,3-dipole that can be trapped in situ by various dipolarophiles. rsc.org Photochemical activation can also facilitate the ring-opening of aziridines, often proceeding through a different set of intermediates and potentially leading to different product outcomes compared to thermal methods. researchgate.net

Catalytic Ring Opening , on the other hand, involves the use of a catalyst to lower the activation energy for the ring-opening process. Lewis acids are commonly employed for this purpose. nih.govnih.gov The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. This activation allows the ring-opening to occur under milder conditions than non-catalytic methods. The choice of Lewis acid can significantly influence the regioselectivity of the nucleophilic attack. Brønsted acids can also catalyze the ring-opening of aziridines by protonating the nitrogen atom, which similarly activates the ring towards nucleophilic attack. khanacademy.orgmasterorganicchemistry.com

The mode of ring-opening, whether catalytic or non-catalytic, dictates the nature of the reactive intermediates generated and, consequently, the subsequent reaction pathways and final product distributions.

Electrophilic Reactivity of the Alpha,Beta-Unsaturated Ester System

The acrylate moiety of this compound, is an electrophilic alpha,beta-unsaturated system, making it a target for various nucleophilic and pericyclic reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack.

Cycloaddition Reactions Involving the Olefinic Bond

Pericyclic reactions, which proceed through a cyclic transition state, are a key class of reactions for the olefinic bond in this molecule. msu.edulibretexts.org These reactions are often highly stereospecific and provide a powerful tool for the construction of cyclic systems.

The aziridine ring of this compound, upon ring-opening, can generate an azomethine ylide. This 1,3-dipole can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. thieme.deresearchgate.netmsu.edumasterorganicchemistry.com The reaction is highly versatile, and the substitution pattern of the resulting pyrrolidine (B122466) can be controlled by the choice of the aziridine precursor and the dipolarophile. msu.edu Both thermal and metal-catalyzed conditions have been developed for these cycloadditions, with the latter often providing higher levels of stereocontrol. msu.edu

| Catalyst System | Dipolarophile | Product Type | Diastereo-/Enantioselectivity |

| AgOAc / Ligand | Dimethyl maleate | Highly substituted pyrrolidine | High endo-selectivity and high enantioselectivity |

| Cu(I) / Chiral Ligand | Nitroalkenes | Nitro-substituted pyrrolidines | High diastereo- and enantioselectivity |

| Thermal | Benzaldehyde | Oxazolidine | Mixture of stereoisomers |

This table presents examples of catalyst systems and dipolarophiles used in [3+2] cycloaddition reactions of azomethine ylides generated from aziridines, leading to various heterocyclic products with notable stereoselectivity.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. mnstate.eduyoutube.com this compound, with its electron-deficient double bond, can act as a dienophile in such reactions. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, such as the ester group in this molecule. masterorganicchemistry.comyoutube.com The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile, with the most common outcome being the "ortho" or "para" product. youtube.comyoutube.commasterorganicchemistry.com The stereoselectivity is also a key feature, with the "endo" product often being favored due to secondary orbital interactions. libretexts.org

When the nitrogen atom is part of the diene or dienophile, the reaction is termed an aza-Diels-Alder reaction, providing a route to nitrogen-containing six-membered rings. masterorganicchemistry.com

| Diene | Dienophile Substituent | Major Regioisomer | Endo/Exo Selectivity |

| Cyclopentadiene | α-methyl | Exo | High |

| Anthracene | Maleic anhydride | N/A | Endo |

| 1,3-Butadiene | Acrylonitrile | Ortho | Endo favored |

This table illustrates the regioselectivity and stereoselectivity of Diels-Alder reactions with various dienes and dienophiles, highlighting the influence of substituents on the reaction outcome.

Beyond [3+2] and [4+2] cycloadditions, other pericyclic reactions can be envisaged for this compound. Electrocyclic reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, could occur if the aziridine ring opens to form a conjugated azomethine ylide that is part of a larger conjugated system. youtube.comyoutube.com Sigmatropic rearrangements, involving the migration of a sigma bond across a pi system, are also a possibility, depending on the specific substitution pattern and reaction conditions. msu.edu

Conjugate Addition Reactions (Michael-Type Additions)

The polarized nature of the alpha,beta-unsaturated ester system in this compound, makes it an excellent Michael acceptor. msu.eduresearchgate.net In a Michael-type addition, a nucleophile adds to the β-carbon of the double bond. A wide variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. researchgate.netnih.gov

The addition of amines to acrylates, known as aza-Michael addition, is a common method for the synthesis of β-amino esters. researchgate.netlibretexts.orgslideshare.net Similarly, the addition of thiols (thia-Michael addition) provides access to β-thio esters. youtube.comnih.govnih.gov These reactions can often be catalyzed by bases or acids. researchgate.net The mechanism typically involves the nucleophilic attack on the β-carbon to form an enolate intermediate, which is then protonated to give the final product. msu.edu

| Nucleophile | Catalyst | Product Type | Reaction Conditions |

| Amines | None (Microwave) | β-amino esters | High temperature |

| Alkyl Thiols | Bifunctional acid-base | Chiral β-mercapto esters | Catalytic, enantioselective |

| Enolates | Base | 1,5-dicarbonyl compounds | Standard Michael conditions |

| Thiols | Amine or Phosphine | β-thio esters | Catalytic |

This table summarizes various nucleophiles and catalysts used in Michael-type addition reactions to α,β-unsaturated esters, leading to a range of functionalized products under different reaction conditions.

Electrophilic Functionalization of the Olefinic Moiety

The olefinic moiety in this compound, being an electron-deficient system due to the adjacent ester group, is generally less susceptible to electrophilic attack than electron-rich alkenes. However, under appropriate conditions, electrophilic functionalization can be achieved. The reaction's course is heavily influenced by the nature of the electrophile and the reaction conditions, which can lead to either addition to the double bond or interaction with the aziridine nitrogen.

In reactions with protic acids (HX), the initial step is the protonation of the alkene, which is an electrophilic addition. This process typically proceeds via a two-step mechanism involving a carbocation intermediate. wikipedia.org The proton adds to the carbon atom that results in the more stable carbocation. For this compound, this would be the carbon β to the ester group, placing the positive charge α to the ester, where it is destabilized. Consequently, this pathway is generally disfavored.

Alternatively, the aziridine nitrogen, with its lone pair of electrons, can act as a nucleophile and be protonated by the acid. This activation of the aziridine ring often leads to nucleophilic ring-opening, a common reaction pathway for aziridines. baranlab.orgresearchgate.net The regioselectivity of this ring-opening is dependent on the substituents and the nature of the nucleophile. nih.gov

A summary of potential electrophilic interactions is presented below:

| Reactant | Potential Reaction Pathway | Product Type | Reference |

| Protic Acid (HX) | Electrophilic addition to the alkene | Halogenated ester | wikipedia.org |

| Protic Acid (HX) | Protonation of aziridine nitrogen followed by nucleophilic ring-opening | β-amino ester derivative | baranlab.orgresearchgate.net |

| Halogens (X₂) | Halonium ion formation and subsequent nucleophilic attack | Dihaloester | General Alkene Reactivity |

| Peroxy Acids (RCO₃H) | Epoxidation of the alkene | Glycidic ester | General Alkene Reactivity |

It is crucial to note that the reactivity of this compound, will be a delicate balance between the reactivity of the activated alkene and the strained aziridine ring.

Molecular Rearrangements and Isomerization Pathways

Vinyl aziridines, the class of compounds to which this compound belongs, are known to undergo a variety of molecular rearrangements and isomerizations, driven by the release of ring strain. researchgate.netmdpi.com These transformations can be induced thermally, photochemically, or by transition metal catalysis, leading to a diverse array of heterocyclic structures. researchgate.netnih.gov

One of the most significant rearrangements of vinyl aziridines is the nih.govnih.gov-sigmatropic rearrangement, also known as the aza-Claisen rearrangement. nih.govresearchgate.net This pericyclic reaction typically occurs upon heating and leads to the formation of seven-membered rings (azepines). researchgate.netnih.gov The reaction is believed to proceed through a chair-like transition state. youtube.comchemrxiv.org For this compound, this rearrangement would result in a substituted 1H-azepine-2-carboxylate.

Another important rearrangement is the researchgate.netnih.gov-sigmatropic rearrangement, which can lead to the formation of six-membered rings. nih.gov Additionally, thermal or metal-catalyzed isomerizations can convert vinyl aziridines into other heterocyclic systems, such as 3-pyrrolines. researchgate.net For instance, copper(II) catalysts have been shown to efficiently convert vinyl aziridines to 3-pyrrolines.

The isomerization of N-acyl aziridines to Δ²-oxazolines is also a well-documented process, though this typically involves aziridines with an acyl group on the nitrogen. Given the acrylic ester functionality, analogous intramolecular cyclizations might be envisaged under specific conditions.

A summary of key rearrangement and isomerization pathways for analogous vinyl aziridines is provided in the table below:

| Reaction Type | Conditions | Product Type | Reference |

| nih.govnih.gov-Sigmatropic Rearrangement | Thermal | Azepine derivatives | researchgate.netnih.gov |

| researchgate.netnih.gov-Sigmatropic Rearrangement | Thermal/Catalytic | 6-membered azacycles | nih.gov |

| Isomerization to 3-pyrrolines | Copper(II) catalysis | 3-Pyrroline derivatives | researchgate.net |

| Thermal Rearrangement | Microwave heating | Pyrrolidine derivatives | researchgate.net |

| Isomerization of N-allyl aziridines | Rhodium hydride catalysis | Z-enamines | researchgate.net |

These examples from related systems strongly suggest that this compound, is a versatile precursor for a range of heterocyclic compounds through various rearrangement and isomerization pathways.

Detailed Mechanistic Investigations of Key Transformations

Understanding the intricate details of the reaction mechanisms is paramount for controlling the outcome of chemical transformations involving this compound. This section explores the advanced mechanistic probes used to elucidate these pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions involving aziridines. nih.gov These studies allow for the characterization of transition states, intermediates, and the calculation of activation energies, providing a deep understanding of reaction pathways.

For the ring-opening of aziridines, DFT calculations can model the transition state, revealing the degree of bond breaking and bond formation at this critical point. nih.gov For instance, in palladium-catalyzed ring-opening reactions of 2-arylaziridines, DFT calculations have been used to elucidate the regioselectivity by comparing the energies of different transition states. nih.gov

Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products. researchgate.net This allows for the identification of the rate-determining step and any intermediates that may be formed. For complex rearrangements, such as the nih.govnih.gov-sigmatropic rearrangement of vinyl aziridines, mapping the reaction coordinate can help to confirm the concerted nature of the process and the geometry of the transition state.

An example of DFT calculated energies for a related vinyl aziridine reaction is shown below:

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Reference |

| Reaction of aziridine with benzyne | Aziridinium (B1262131) Intermediate | -25.6 | nih.gov |

| [5+2] Cycloaddition | Transition State | +15.8 | nih.gov |

| Product Formation | Benzazepine | -45.7 | nih.gov |

These computational approaches are critical for predicting the reactivity and selectivity of reactions involving this compound.

Kinetic studies provide experimental data on reaction rates, which is essential for determining the reaction mechanism. The rate of a reaction can be monitored by various techniques, such as NMR spectroscopy or chromatography, to determine the reaction order with respect to each reactant. researchgate.net

For example, the anionic ring-opening polymerization of activated aziridines has been studied using real-time ¹H NMR spectroscopy to monitor the consumption of the monomer. researchgate.net These studies have shown that the polymerization is first-order with respect to the monomer concentration. researchgate.net

The rate of thermal isomerization of 2-vinylaziridines has also been investigated, revealing the influence of substituents on the reaction rate. libretexts.org For instance, the presence of a phenyl group at the 3-position of the aziridine ring can significantly affect the course of the thermolysis. libretexts.org

A hypothetical kinetic profile for a reaction of this compound, could be determined by plotting the concentration of the reactant versus time and analyzing the shape of the curve. A linear plot of ln[reactant] vs. time would indicate a first-order reaction.

| Reaction Parameter | Method of Determination | Significance |

| Reaction Rate | Monitoring concentration change over time (e.g., NMR, GC, HPLC) | Provides a quantitative measure of how fast a reaction proceeds. |

| Reaction Order | Method of initial rates, integrated rate laws | Reveals how the concentration of each reactant affects the overall rate. |

| Rate Constant (k) | Determined from the rate law | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | The minimum energy required for a reaction to occur. |

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.orgprinceton.edunih.gov The substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium) can lead to a change in the reaction rate.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H bond cleavage, a significant primary KIE (kH/kD > 2) is typically observed. libretexts.orgprinceton.edu A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center.

Deuterium (B1214612) isotope effects have been used to study the mechanism of various reactions, including E2 eliminations and sigmatropic rearrangements. researchgate.netlibretexts.org For example, a significant deuterium isotope effect would be expected for a rearrangement of this compound, that involves the cleavage of a C-H bond in the rate-determining step.

The magnitude of the KIE can provide detailed information about the transition state structure. For instance, in hydride transfer reactions, the magnitude of the secondary KIE has been used to infer the donor-acceptor distance in the transition state.

| Isotope Effect Type | Observation | Mechanistic Implication |

| Primary Kinetic Isotope Effect (kH/kD > 2) | Rate changes significantly upon isotopic substitution at a bond being broken/formed. | The bond to the isotope is broken or formed in the rate-determining step. |

| Secondary Kinetic Isotope Effect (kH/kD ≠ 1) | Small change in rate upon isotopic substitution at a position not directly involved in bond cleavage/formation. | Indicates a change in hybridization or steric environment at the labeled position in the transition state. |

| No Isotope Effect (kH/kD ≈ 1) | No significant change in rate. | The bond to the isotope is not involved in the rate-determining step. |

The application of isotope effects would be a valuable experimental approach to gain deeper insight into the mechanistic pathways of reactions involving this compound.

Strategic Applications of 1 Aziridineacrylic Acid, Methyl Ester in Complex Molecule Synthesis

Versatile Building Blocks for Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of both the aziridine (B145994) and acrylate (B77674) moieties in 1-aziridineacrylic acid, methyl ester makes it an attractive precursor for a variety of nitrogen-containing heterocycles. The aziridine can act as a source of a "C-N-C" synthon, particularly through ring-opening reactions, while the acrylate is a competent Michael acceptor and dienophile.

Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

The construction of pyrrolidine and piperidine rings is a cornerstone of synthetic organic chemistry, given their prevalence in pharmaceuticals and natural products. This compound can serve as a valuable precursor to these saturated heterocycles through several reaction pathways.

One potential route to pyrrolidine derivatives involves the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from the aziridine ring of the title compound, with various dipolarophiles. nih.govnih.govmdpi.comrsc.org The reaction of this compound with a suitable trigger, such as heat or a Lewis acid, could induce the opening of the aziridine ring to form an azomethine ylide. This reactive intermediate can then undergo a [3+2] cycloaddition with an alkene to furnish a substituted pyrrolidine.

For the synthesis of piperidine derivatives, this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov Its electron-deficient double bond is expected to react readily with electron-rich dienes. Furthermore, aza-Michael addition reactions offer another viable strategy. researchgate.netnih.govrsc.orgd-nb.info For instance, the reaction of piperidine with methyl acrylate has been documented, suggesting that the acrylate moiety of this compound can similarly react with suitable nitrogen-based nucleophiles in an intramolecular fashion to form piperidine rings. beilstein-journals.orgresearchgate.net

| Reaction Type | Heterocycle Formed | Key Intermediate/Reaction |

| 1,3-Dipolar Cycloaddition | Pyrrolidine | Azomethine Ylide |

| Diels-Alder Reaction | Piperidine | Dienophile |

| Aza-Michael Addition | Piperidine | Michael Acceptor |

Construction of Fused and Bridged Heterocyclic Scaffolds

The synthesis of more complex heterocyclic systems, such as fused and bridged scaffolds, can also be envisioned using this compound. Tandem reactions that combine multiple bond-forming events in a single operation are particularly attractive for this purpose.

A plausible approach to fused heterocycles involves a tandem Michael addition-cyclization sequence. beilstein-journals.orgrsc.org A nucleophile could first add to the acrylate moiety, followed by an intramolecular reaction where a part of the newly introduced group attacks the aziridine ring, leading to its opening and the formation of a new ring fused to the initial structure.

The construction of bridged heterocyclic systems represents a greater synthetic challenge. However, the unique functionality of this compound could potentially be exploited in intramolecular cycloaddition reactions to form such complex architectures. researchgate.net For example, by tethering a diene to the aziridine nitrogen or the ester group, an intramolecular Diels-Alder reaction could lead to the formation of a bridged system.

Formation of Spirocyclic Structures

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly recognized as important motifs in medicinal chemistry. rsc.org While direct examples of the use of this compound in spirocycle synthesis are not prevalent in the literature, its properties as a Michael acceptor suggest its potential in this area. A double Michael addition reaction, where a nucleophile with two acidic protons reacts sequentially with two molecules of this compound, could potentially lead to the formation of a spirocyclic compound.

Precursors for Non-Canonical Amino Acid Derivatives and Peptidomimetics

Non-canonical amino acids and peptidomimetics are crucial tools in drug discovery, offering improved stability and bioavailability compared to their natural counterparts. researchgate.netnih.govmdpi.com this compound, with its inherent amino acid-like structure (an amino group precursor and a carboxylic acid ester), is a promising starting material for the synthesis of these compounds.

The acrylate moiety of this compound can act as a Michael acceptor for the conjugate addition of various nucleophiles, including enolates of glycine (B1666218) derivatives. nih.govresearchgate.net This approach allows for the stereocontrolled introduction of a variety of side chains, leading to a diverse range of non-canonical amino acid derivatives. Asymmetric Michael additions, in particular, offer a route to enantiomerically pure products. researchgate.net

Furthermore, the aziridine ring can be opened by various nucleophiles to introduce additional functionality. This strategy is particularly useful in the synthesis of peptidomimetics, where the goal is to mimic the structure and function of natural peptides. nih.govrsc.orgresearchgate.netrsc.org this compound could also potentially be employed in multicomponent reactions like the Ugi or Passerini reactions, which are powerful tools for the rapid assembly of peptide-like molecules. beilstein-journals.orgresearchgate.netmdpi.com

| Application | Synthetic Strategy | Key Feature of this compound |

| Non-Canonical Amino Acids | Asymmetric Michael Addition | Michael Acceptor |

| Peptidomimetics | Nucleophilic Ring Opening of Aziridine | Reactive Aziridine Ring |

| Peptidomimetics | Multicomponent Reactions (e.g., Ugi) | Versatile Building Block |

Integral Role in the Total Synthesis of Biologically Active Natural Products

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. While no specific total syntheses employing this compound have been prominently reported, its potential as a versatile building block is evident. Many biologically active natural products, particularly alkaloids and macrolides, contain nitrogen heterocycles and chiral centers that could potentially be constructed from this starting material.

For instance, the synthesis of Stemona alkaloids often involves the construction of complex fused and bridged nitrogen-containing ring systems. rsc.org The reactivity of this compound could be harnessed to build key intermediates for these molecules. Similarly, in the synthesis of macrolide antibiotics, which often contain amino sugar components, the aziridine moiety could serve as a precursor to the amino group, while the acrylate portion could be elaborated into the macrolide backbone. researchgate.netnih.govnih.govnih.gov

Design and Synthesis of Advanced Organic Materials

The unique chemical functionalities of this compound also make it an interesting monomer for the synthesis of advanced organic materials. Both the acrylate and the aziridine groups can participate in polymerization reactions, leading to polymers with novel properties.

The acrylate moiety can undergo free-radical or controlled radical polymerization to form a polyacrylate backbone. nih.govnih.govrsc.org The pendant aziridine rings along the polymer chain would then be available for further modification, such as cross-linking or grafting of other molecules. This could lead to the development of functional materials such as hydrogels, coatings, and adhesives. google.comresearchgate.net

Alternatively, the aziridine ring can undergo ring-opening polymerization, initiated by either cationic or anionic initiators, to produce a polyamine structure. rsc.orgrsc.orgresearchgate.netnih.govmdpi.com The resulting polymer would have a repeating unit containing a methyl ester group, which could be further functionalized. The combination of these two polymerization modes could lead to the creation of novel copolymers and cross-linked networks with tailored properties for applications in areas such as drug delivery and materials science. google.com

| Polymerization Method | Reactive Group | Potential Material Application |

| Radical Polymerization | Acrylate | Functional Polymers, Cross-linked Materials |

| Ring-Opening Polymerization | Aziridine | Polyamines, Functional Polymers |

Computational and Theoretical Investigations of 1 Aziridineacrylic Acid, Methyl Ester

Electronic Structure, Bonding Characteristics, and Molecular Orbitals

The bonding in the aziridine (B145994) ring is notable for its "bent" bonds, a consequence of the significant ring strain (approximately 27 kcal/mol). acs.org This strain arises from the deviation of the bond angles from the ideal sp³ hybridization. The nitrogen atom's substituent, the acrylic acid methyl ester group, is an electron-withdrawing group, which can influence the nitrogen's basicity and the ring's reactivity. mdpi.com

Molecular orbital (MO) theory provides a more detailed picture of the electronic structure. libretexts.orgbrsnc.in The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For 1-Aziridineacrylic acid, methyl ester, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the acrylic ester. The LUMO is anticipated to be a π* orbital predominantly located on the α,β-unsaturated carbonyl system. Computational methods like Density Functional Theory (DFT) are instrumental in calculating the energies and spatial distributions of these frontier molecular orbitals. acs.orgriken.jp The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and electronic transition energies. riken.jp

Table 1: Representative Calculated Electronic Properties of N-Acyl Aziridine and Methyl Acrylate (B77674) Moieties

| Property | N-Acyl Aziridine Moiety (Representative) | Methyl Acrylate Moiety (Representative) |

| HOMO Energy (eV) | -7.5 to -8.5 | -10.5 to -11.5 |

| LUMO Energy (eV) | +1.0 to +2.0 | +0.5 to +1.5 |

| Dipole Moment (Debye) | 2.0 to 3.0 | 1.5 to 2.5 |

| N-atom Mulliken Charge | -0.4 to -0.6 | N/A |

| Carbonyl C Mulliken Charge | +0.5 to +0.7 | +0.6 to +0.8 |

Note: The values in this table are illustrative and based on computational studies of analogous N-acyl aziridines and methyl acrylate. The actual values for this compound would require specific calculations.

Conformational Landscape and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by rotation around the N-C(O) and C-C single bonds. Computational studies on similar systems, such as methyl acrylate, have identified multiple stable conformers. core.ac.uk For methyl acrylate, s-cis and s-trans conformations with respect to the C-C single bond are known, with the s-cis conformer often being slightly more stable. core.ac.uk Similarly, rotation around the N-C(O) bond in N-acyl aziridines can lead to different rotamers. rsc.org The interplay of these rotational possibilities results in a complex potential energy surface with several local minima.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape. acs.org By simulating the motion of the atoms over time, MD can explore the accessible conformations and the transitions between them. These simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the timescales of conformational changes. For this compound, MD simulations would likely show rapid interconversion between different rotamers at room temperature, with the aziridine ring itself maintaining its structure, though undergoing rapid nitrogen inversion. datapdf.com

Prediction of Reactivity Profiles and Selectivity Patterns

Computational chemistry is a powerful tool for predicting the reactivity of molecules like this compound, which possesses multiple reactive sites. The strained aziridine ring is susceptible to ring-opening reactions, while the α,β-unsaturated ester is a classic Michael acceptor. mdpi.comwikipedia.org

Frontier Molecular Orbital (FMO) theory is particularly useful in predicting the outcomes of pericyclic and addition reactions. wikipedia.orgmasterorganicchemistry.com In the context of this compound, FMO theory can be applied to predict its behavior in various reactions.

For a Michael addition reaction , the nucleophile's HOMO will interact with the LUMO of the this compound. wikipedia.orgyoutube.com As mentioned, the LUMO is concentrated on the β-carbon of the acrylate moiety, indicating that nucleophilic attack will preferentially occur at this position. wikipedia.org

For ring-opening reactions , the aziridine ring can be activated by protonation or Lewis acids, which makes the ring carbons more electrophilic. mdpi.com The regioselectivity of the nucleophilic attack on the aziridinium (B1262131) ion is influenced by both steric and electronic factors, which can be rationalized by examining the distribution of the LUMO in the activated species. frontiersin.org

DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. acs.orgmdpi.com This allows for the detailed elucidation of reaction mechanisms and the prediction of reaction barriers, which are related to the reaction rates.

For this compound, computational studies could investigate the competition between Michael addition and aziridine ring-opening under various conditions. For example, the reaction with a soft nucleophile would likely favor Michael addition, while a hard nucleophile in the presence of an acid catalyst might promote ring-opening. mdpi.comfrontiersin.org Computational modeling can quantify the activation energies for these competing pathways, providing a rationale for the observed or predicted selectivity. acs.org

Theoretical Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the aziridine ring are expected to have characteristic shifts, typically in the range of 1.5-3.0 ppm for ¹H NMR, with the carbons appearing at around 30-40 ppm in the ¹³C NMR spectrum. ipb.ptnih.gov The vinylic protons of the acrylate group would appear further downfield, and their coupling constants would provide information about the stereochemistry. The chemical shifts are sensitive to the molecule's conformation, and computational studies can help in assigning the spectra of different conformers. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, strong absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and the C=C stretching of the acrylate (around 1630-1650 cm⁻¹). adhesivesmag.comresearchgate.netspectroscopyonline.com The aziridine ring has characteristic vibrations, though they may be less intense.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. This compound is expected to have a π → π* transition associated with the conjugated system, likely in the UV region. The position and intensity of this absorption would be influenced by the conformation and the solvent environment. core.ac.uk

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group/Moiety | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) / λ_max (nm) |

| ¹H NMR | Aziridine CH₂ | 1.5 - 3.0 |

| ¹H NMR | Vinylic CH | 5.8 - 6.5 and 7.0 - 7.5 |

| ¹H NMR | OCH₃ | ~3.7 |

| ¹³C NMR | Aziridine CH₂ | 30 - 40 |

| ¹³C NMR | Vinylic C | 125 - 140 |

| ¹³C NMR | Carbonyl C | 165 - 175 |

| IR | C=O Stretch (Ester) | 1720 - 1740 |

| IR | C=C Stretch (Acrylate) | 1630 - 1650 |

| IR | C-N Stretch (Aziridine) | 1200 - 1250 |

| UV-Vis | π → π* Transition | 200 - 250 |

Note: These are predicted values based on typical ranges for the respective functional groups and would require specific computational studies for precise determination.

Emerging and Specialized Research Areas in 1 Aziridineacrylic Acid, Methyl Ester Chemistry

Photochemical Transformations and Photophysical Behavior

This section would require experimental data on how 1-Aziridineacrylic acid, methyl ester interacts with light. This includes studies on its absorption and emission of light (photophysical properties) and the chemical reactions it undergoes when irradiated (photochemical transformations). Key data points would include:

UV-Vis Absorption Spectrum: Data detailing the wavelengths of light the molecule absorbs and its molar absorptivity.

Fluorescence and Phosphorescence: Information on the emission spectra, quantum yields, and lifetimes of any luminescent states.

Photochemical Reactions: Studies describing reactions such as photoisomerization, photocycloaddition, or ring-opening reactions initiated by light.

A data table summarizing these photophysical properties would be essential.

Electrochemical Properties and Redox Chemistry

To address this section, research on the electrochemical behavior of this compound would be necessary. This involves studying its oxidation and reduction potentials and the mechanisms of electron transfer. Specific data required would be:

Cyclic Voltammetry Data: Information on the oxidation and reduction peak potentials.

Redox Potentials: Standard potentials for the relevant redox couples of the molecule.

Mechanistic Studies: Research elucidating the products and intermediates formed during electrochemical reactions.

A table of key electrochemical data would be a central feature of this section.

Solid-State Structural Elucidation and Crystallographic Analysis

This section necessitates that the compound has been crystallized and its structure determined using X-ray crystallography. The required information would include:

Crystal System and Space Group: Details on the symmetry and arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell.

Bond Lengths and Angles: Precise measurements of the atomic connectivity within the molecule.

Intermolecular Interactions: Analysis of how the molecules are packed together in the solid state.

A comprehensive table of crystallographic data would be presented here.

Interdisciplinary Applications in Advanced Materials Science

This section would explore the use of this compound as a building block for advanced materials. This could involve its polymerization or incorporation into larger structures. Relevant research would cover:

Polymer Synthesis: Studies on the polymerization of the monomer to form new polymers.

Material Properties: Characterization of the resulting materials, including their mechanical, thermal, or optical properties.

Specific Applications: Research demonstrating the use of these materials in areas such as coatings, adhesives, or biomedical devices.

Detailed findings from such studies would be discussed.

Q & A

Q. What are the standard synthetic routes for preparing 1-aziridineacrylic acid methyl esters?

Methodological Answer: 1-Aziridineacrylic acid methyl esters are typically synthesized via nucleophilic ring-opening of aziridine derivatives or esterification of carboxylic acid precursors. For example:

- Esterification : Reacting 1-aziridineacrylic acid with methanol under acid catalysis (e.g., sulfuric acid) forms the methyl ester. This aligns with general esterification protocols described for similar compounds .

- Aziridine Functionalization : N-substituted aziridines (e.g., N-(1-phenylethyl)aziridine-2-carboxylate esters) can serve as chiral precursors. Ring-opening reactions with nucleophiles (e.g., alcohols, amines) under controlled conditions yield stereochemically defined products .

Q. Key Considerations :

Q. How can researchers validate the purity and structural integrity of synthesized 1-aziridineacrylic acid methyl esters?

Methodological Answer:

- Chromatography : Use GC or HPLC with polar stationary phases (e.g., C18 columns) to separate and quantify esters. Fatty acid methyl ester (FAME) analysis protocols are adaptable for retention time comparisons .

- Spectroscopy :

- Elemental Analysis : Verify molecular formula consistency (e.g., CHNO for trans-1-methyl-3-isopropyl derivatives) .

Advanced Research Questions

Q. How do temperature and reaction time influence the yield of 1-aziridineacrylic acid methyl ester derivatives?

Methodological Answer: Kinetic studies (e.g., for pyrrolecarboxylic acid methyl esters) demonstrate that higher temperatures accelerate reaction rates but may reduce selectivity. For example:

Q. Optimization Strategy :

Q. How can stereoselectivity be controlled during aziridine ring-opening reactions?

Methodological Answer: Stereoselectivity in aziridine derivatives depends on:

- Chiral Auxiliaries : N-(1-Phenylethyl) groups induce asymmetry, directing nucleophilic attack to specific ring positions. For example, (2S,1'S)-configured aziridines yield ᴅ-phenylalanine derivatives via regioselective ring-opening .

- Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric excess (ee) in amino alcohol synthesis .

Q. Mechanistic Insight :

- Ring strain and electronic effects dictate transition-state geometry. DFT calculations can predict regioselectivity trends .

Q. How should researchers reconcile discrepancies between experimental and computational yields in aziridine ester synthesis?

Methodological Answer: Discrepancies (e.g., at 115°C/6 hours: X1 Exp. = 0.00 vs. Calc. = 0.03 ) may arise from:

- Side Reactions : Unaccounted degradation pathways (e.g., thermal decomposition).

- Model Limitations : Assumptions of ideal mixing or neglect of solvent effects.

Q. Resolution Strategies :

Q. What analytical methods are suitable for tracking aziridine ring-opening intermediates?

Methodological Answer:

- In-Situ NMR : Monitor real-time changes in aziridine proton signals during reactions.

- Mass Spectrometry : HRMS identifies transient intermediates (e.g., episulfonium ions in thiol-mediated ring-opening) .

- Chromatographic Trapping : Quench reactions at intervals and analyze via GC-MS or LC-MS to isolate intermediates .

Data Contradiction & Reproducibility

Q. How can conflicting stereochemical outcomes in aziridine literature be addressed?

Methodological Answer:

- Systematic Replication : Reproduce reported conditions with strict control of variables (e.g., moisture, catalyst batch).

- Crystallography : Single-crystal X-ray structures resolve ambiguities in product configurations .

- Meta-Analysis : Compare datasets across studies to identify trends (e.g., solvent polarity effects on ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.